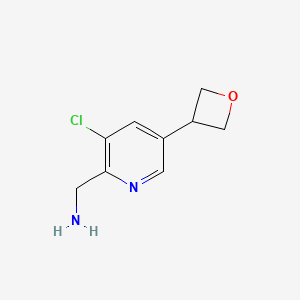
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group, a 3-oxetanyl group, and an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine typically involves multiple steps, starting with the preparation of the pyridine ring One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a chlorinating agent to introduce the chloro group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the pyridine ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Medicine: The compound's derivatives may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Its unique properties make it valuable in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparison with Similar Compounds
3-Chloro-5-(3-oxetanyl)-2-pyridinemethanamine can be compared with other similar compounds, such as:
3-Chloro-2-pyridinemethanamine: Lacks the 3-oxetanyl group, resulting in different reactivity and properties.
5-(3-oxetanyl)-2-pyridinemethanamine: Lacks the chloro group, leading to variations in chemical behavior.
3-Chloro-5-(3-ethyl-3-oxetanyl)-2-pyridinemethanamine: Contains an ethyl group instead of a hydrogen atom, altering its chemical and physical properties.
These comparisons highlight the uniqueness of this compound and its potential for specific applications.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
[3-chloro-5-(oxetan-3-yl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-1-6(7-4-13-5-7)3-12-9(8)2-11/h1,3,7H,2,4-5,11H2 |
InChI Key |
XWNVRCOZEIPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=C(N=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


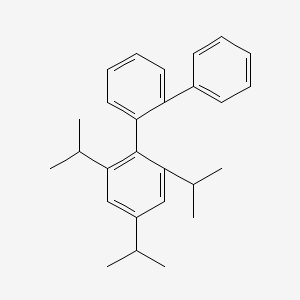
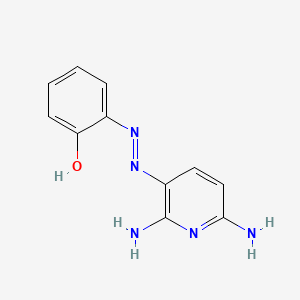
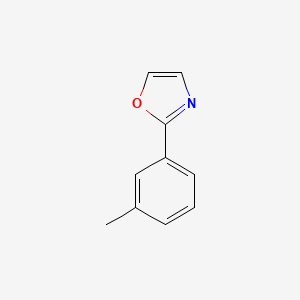
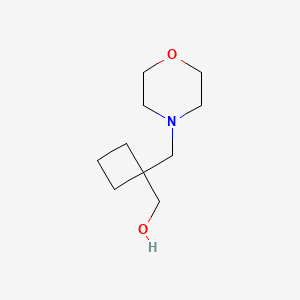
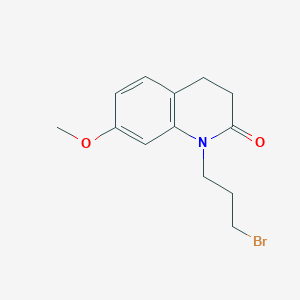
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)
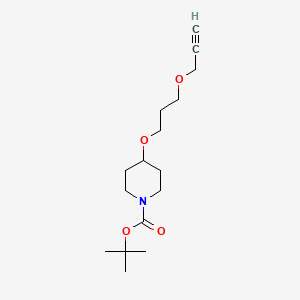
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
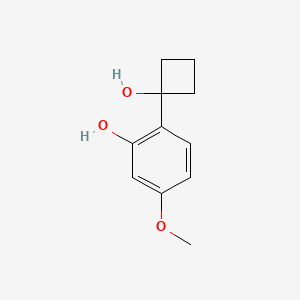

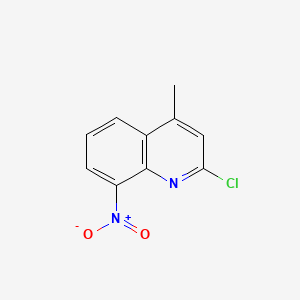
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)
![4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
